molecular formula C28H24O3S2 B12599958 1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-08-3

1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)

Cat. No.: B12599958
CAS No.: 647835-08-3
M. Wt: 472.6 g/mol
InChI Key: XPYWYUDESZVFKP-LQJZCPKCSA-N
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Description

1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) is a complex organic compound characterized by its unique structure, which includes phenoxyphenyl and methylbenzene groups connected through a disulfinyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves a multi-step process. One common method includes the reaction of 3-phenoxybenzaldehyde with a suitable ethene derivative under controlled conditions to form the ethene-1,1-diyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfinyl chloride in the presence of a base to form the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methylbenzene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -20°C to 25°C.

    Substitution: Nucleophiles such as amines or alkoxides; temperatures ranging from 0°C to 50°C.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The phenoxyphenyl and methylbenzene groups can interact with biological macromolecules, leading to various biological effects. The disulfinyl bridge may play a role in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of phenoxy and methylbenzene groups.

    4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraphenol: Contains multiple phenol groups and an ethene bridge.

    1,1’-[oxybis(2,1-ethanediyloxy)]bis(ethene): Features an ethene bridge with oxybis groups.

Uniqueness

1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) is unique due to its disulfinyl bridge, which imparts distinct chemical and biological properties

Properties

CAS No.

647835-08-3

Molecular Formula

C28H24O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

1-[2,2-bis[(S)-(4-methylphenyl)sulfinyl]ethenyl]-3-phenoxybenzene

InChI

InChI=1S/C28H24O3S2/c1-21-11-15-26(16-12-21)32(29)28(33(30)27-17-13-22(2)14-18-27)20-23-7-6-10-25(19-23)31-24-8-4-3-5-9-24/h3-20H,1-2H3/t32-,33-/m0/s1

InChI Key

XPYWYUDESZVFKP-LQJZCPKCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)[S@@](=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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